![molecular formula C3H11ClN4 B3059101 2-Aminoethylguanidine hydrochloride CAS No. 94291-67-5](/img/structure/B3059101.png)
2-Aminoethylguanidine hydrochloride
Overview
Description
2-Aminoethylguanidine hydrochloride (AEG) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. AEG is a guanidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Scientific Research Applications
Plant Abiotic Stress Responses
Aminoguanidine has been used in plant sciences to study abiotic stress responses, particularly in modulating polyamine-related mechanisms. Although commonly employed as a diamine oxidase inhibitor, its broader role in affecting plant stress responses through other targets, such as nitric oxide production and antiglycation effects, has been highlighted. Research emphasizes the need for a careful application of aminoguanidine to gain insights into plant stress responses, suggesting its utility extends beyond being a mere inhibitor to a modulator of complex physiological processes in plants (Köhler & Szepesi, 2023).
Antimicrobial and Antiseptic Applications
In the field of antimicrobial research, aminoguanidine and its derivatives have been studied for their potential in controlling pathogenic microflora. The review by Shatalov et al. (2017) discusses the main classes of biocides, including guanidine-containing compounds, for long-term control of pathogenic microorganisms. The antimicrobial action, resistance mechanisms, and future prospects of these compounds, including aminoguanidine derivatives, are explored, highlighting their significance in developing new pharmaceutical substances with effective antimicrobial properties (Shatalov et al., 2017).
Furthermore, the diversity of action of cationic antiseptics, including aminoguanidine derivatives, has been reviewed, illustrating the varied interaction mechanisms with microbial cell envelopes. This diversity underscores the complexity of cationic antimicrobials' action and their distinct categories, which have important implications for cross-resistance and their use in clinical and domestic settings (Gilbert & Moore, 2005).
properties
IUPAC Name |
2-(2-aminoethyl)guanidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N4.ClH/c4-1-2-7-3(5)6;/h1-2,4H2,(H4,5,6,7);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZVRYIICBLLOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94291-67-5, 68027-22-5 | |
Details | Compound: Guanidine, N-(2-aminoethyl)-, hydrochloride (1:2) | |
Record name | Guanidine, N-(2-aminoethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94291-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Guanidine, N-(2-aminoethyl)-, hydrochloride (1:2) | |
Record name | Guanidine, N-(2-aminoethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68027-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00241395 | |
Record name | 2-Aminoethylguanidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94291-67-5 | |
Record name | 2-Aminoethylguanidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094291675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoethylguanidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminoethylguanidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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